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molecular formula C9H10FNO2 B3228636 Methyl 2-[(3-fluorophenyl)amino]acetate CAS No. 126689-76-7

Methyl 2-[(3-fluorophenyl)amino]acetate

Cat. No. B3228636
M. Wt: 183.18 g/mol
InChI Key: QFUUEIIFELYFOJ-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

3-Fluoroaniline (55.5 g), methyl chloroacetate (44 ml), and sodium acetate trihydrate (114 g) were treated according to the method of Intermediate 1 to give a solid (50 g), a small sample of which (ca. 1 g) was purified by FCC eluting with System B (1:3) to give a solid which was recrystallised from petroleum ether (60°-80°) to give the title compound, m.p. 68°-69°.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[CH2:10][C:11]([O:13][CH3:14])=[O:12].O.O.O.C([O-])(=O)C.[Na+]>>[CH3:14][O:13][C:11](=[O:12])[CH2:10][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[CH:3]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
44 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
114 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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